(2S)-4-(methylamino)butan-2-ol
Description
(2S)-4-(Methylamino)butan-2-ol is a chiral secondary alcohol and amine with the molecular formula C₅H₁₃NO. Its structure features a hydroxyl (-OH) group at the second carbon and a methylamino (-NHCH₃) group at the fourth carbon of the butanol backbone. The (2S) configuration denotes its stereochemistry, making it optically active. This compound’s dual functional groups (hydroxyl and amino) enable diverse reactivity, including hydrogen bonding and nucleophilic interactions, which are critical in pharmacological and synthetic applications.
Properties
IUPAC Name |
(2S)-4-(methylamino)butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-5(7)3-4-6-2/h5-7H,3-4H2,1-2H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCDGQVQQGSYMK-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCNC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-(methylamino)butan-2-ol can be achieved through several methods. One common approach involves the reduction of a precursor compound, such as a ketone or an aldehyde, using a reducing agent like sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent, such as tetrahydrofuran or ethanol, under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as catalytic hydrogenation. This method uses a metal catalyst, such as palladium on carbon, to facilitate the reduction of the precursor compound under high pressure and temperature. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-(methylamino)butan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction of this compound can lead to the formation of amines or alcohols, depending on the reducing agent and conditions used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
(2S)-4-(methylamino)butan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (2S)-4-(methylamino)butan-2-ol exerts its effects depends on its interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, physicochemical, and biological differences between (2S)-4-(methylamino)butan-2-ol and analogous compounds:
Table 1: Structural and Functional Comparison of Amino Alcohols
| Compound Name | Key Structural Features | Molecular Formula | Biological Activity/Applications | Reference |
|---|---|---|---|---|
| This compound | Secondary amine (NHCH₃), hydroxyl at C2, chiral | C₅H₁₃NO | Potential CNS modulation (inferred) | – |
| 4-(Dimethylamino)butan-2-ol | Tertiary amine (N(CH₃)₂), hydroxyl at C2 | C₆H₁₅NO | CNS interactions, pharmacological research | |
| 4-[(1-Phenylethyl)amino]butan-2-ol | Bulky phenylethyl substituent, hydroxyl at C2 | C₁₂H₁₉NO | Serotonin/dopamine receptor interactions | |
| 4-{[(4-Bromophenyl)methyl]amino}butan-2-ol | Aromatic bromine substituent, hydroxyl at C2 | C₁₁H₁₅BrNO | Neuroactive effects (preliminary) | |
| 4-(Cycloheptylamino)butan-2-ol | Cycloheptyl substituent, hydroxyl at C2 | C₁₁H₂₃NO | Steric hindrance, varied solubility |
Key Comparisons:
Amino Group Substitution: this compound contains a secondary amine, offering moderate basicity and hydrogen-bonding capacity. In contrast, 4-(Dimethylamino)butan-2-ol (tertiary amine) is more lipophilic and less prone to protonation, enhancing membrane permeability .
Aromatic vs. Aliphatic substituents (e.g., 4-(Cycloheptylamino)butan-2-ol) prioritize lipophilicity and conformational flexibility, favoring interactions with nonpolar enzyme pockets .
Stereochemistry and Chirality :
- The (2S) configuration in the target compound may confer enantioselective activity, a critical factor in drug design. For example, 4-(4-Methyl-1H-indol-3-yl)butan-2-ol () demonstrates how stereochemistry influences receptor affinity .
Biological Activity: 4-(Dimethylamino)butan-2-ol shows CNS activity due to its tertiary amine structure, which mimics neurotransmitters like acetylcholine . 4-[(1-Phenylethyl)amino]butan-2-ol’s phenylethyl group resembles psychoactive compounds, suggesting serotonin/dopamine modulation .
Physicochemical and Pharmacological Properties
Table 2: Inferred Properties Based on Structural Analogues
| Property | This compound | 4-(Dimethylamino)butan-2-ol | 4-{[(4-Bromophenyl)methyl]amino}butan-2-ol |
|---|---|---|---|
| logP | ~0.5 (moderate lipophilicity) | ~1.2 (higher lipophilicity) | ~2.8 (due to aromatic Br) |
| Water Solubility | High (polar NH and OH groups) | Moderate | Low |
| Receptor Targets | Adrenergic, GABAergic (inferred) | Cholinergic, CNS receptors | Neurotransmitter receptors |
| Therapeutic Potential | Analgesics, neuromodulators | Antidepressants, anesthetics | Neuroprotective agents |
Biological Activity
(2S)-4-(Methylamino)butan-2-ol, also known as 2-methyl-4-(methylamino)butan-2-ol, is an organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C6H15NO
- Molecular Weight : 115.19 g/mol
- CAS Number : 28064324
The presence of both a hydroxyl group and a methylamino group in its structure allows for various intermolecular interactions, which are crucial for its biological activity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Similar amino alcohols have demonstrated effectiveness against various bacterial strains. The compound's structural features may contribute to its ability to disrupt bacterial cell membranes or inhibit key metabolic pathways.
- Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures can protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.
- Antioxidant Activity : The hydroxyl group in the compound is linked to antioxidant properties, which help mitigate cellular damage caused by free radicals.
The biological effects of this compound are mediated through several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors through hydrogen bonding and hydrophobic interactions. The methylamino group can form hydrogen bonds with active site residues, while the hydroxyl group participates in polar interactions, modulating enzyme activity.
- Computational Predictions : Structure-activity relationship (SAR) studies suggest that computational methods can predict the biological activity of this compound, aiding in drug discovery processes.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (2R)-1-(Methylamino)butan-2-ol | Methylamino and hydroxyl groups | Unique chiral configuration affecting activity |
| 1-Amino-2-butanol | Amino and hydroxyl groups | Role in neurotransmitter synthesis |
| 2-Hydroxyethylamine | Hydroxyl group attached to ethylamine | Strong antimicrobial properties |
This comparison highlights the uniqueness of this compound in terms of its chiral configuration and potential applications in various fields.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy Study : A study demonstrated that amino alcohols, including derivatives of this compound, showed significant antimicrobial activity against Gram-positive bacteria. The mechanism was attributed to membrane disruption and interference with metabolic processes.
- Neuroprotection Research : Research published in a pharmacology journal indicated that compounds structurally related to this compound exhibited protective effects on neuronal cells exposed to oxidative stress, suggesting potential use in treating neurodegenerative conditions .
- Antioxidant Activity Assessment : A study focused on the antioxidant capacity of similar compounds found that the presence of hydroxyl groups contributed significantly to their ability to scavenge free radicals, indicating a protective role against oxidative damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
